Brevicompanine B
Overview
Description
Brevicompanine B is a diketopiperazine-related metabolite produced by fungi such as Penicillium and Aspergillus species . It is known for its activity against the malaria parasite, Plasmodium falciparum, and exhibits significant plant growth regulatory properties . it does not possess antifungal or antibacterial activity .
Mechanism of Action
Target of Action
Brevicompanine B is a fungal metabolite originally isolated from Penicillium brevicompactum . It has been found to be active against the malaria parasite, Plasmodium falciparum . It also shows pronounced plant growth regulatory activity .
Mode of Action
This compound interacts with its targets in a unique way. It inhibits hypocotyl elongation in lettuce seedlings when used at a concentration of 100 mg/L . . This suggests that this compound’s interaction with its targets may vary depending on the species.
Biochemical Pathways
This compound affects several biochemical pathways. At a concentration of 100 µM, it inhibits primary root growth in Arabidopsis seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . This indicates that this compound can influence the biochemical pathways that regulate plant growth and circadian rhythm.
Pharmacokinetics
It is known that it is soluble in dmf, dmso, ethanol, and methanol . This solubility suggests that this compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of this compound’s action is the modulation of plant growth and circadian rhythm . It inhibits hypocotyl elongation in lettuce seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . It also has antiplasmodial activity, being active against the malaria parasite, Plasmodium falciparum .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its effect on hypocotyl elongation in lettuce seedlings varies depending on the concentration used . .
Biochemical Analysis
Biochemical Properties
Brevicompanine B interacts with various enzymes and proteins in biochemical reactions. It is known for its antiplasmodial activity, indicating that it interacts with enzymes and proteins essential for the survival of Plasmodium falciparum .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting against the malaria parasite, Plasmodium falciparum
Molecular Mechanism
It is known to exert its effects at the molecular level, particularly against Plasmodium falciparum
Metabolic Pathways
It is known to interact with enzymes or cofactors in the malaria parasite, Plasmodium falciparum
Preparation Methods
Synthetic Routes and Reaction Conditions: Brevicompanine B can be synthesized through the fermentation of Penicillium brevicompactum. The fungus is incubated on potato dextrose agar at 28°C for six days to prepare seed cultures. These cultures are then inoculated into sterilized Erlenmeyer flasks containing rice and distilled water . The fermentation process involves the extraction of the compound using ethyl acetate, followed by purification through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The fermentation broth is extracted with solvents, and the compound is purified using advanced chromatographic methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Brevicompanine B undergoes various chemical reactions, including oxidation and reduction. It is also involved in substitution reactions due to its diketopiperazine structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced diketopiperazine analogs .
Scientific Research Applications
Brevicompanine B has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying diketopiperazine chemistry and its derivatives.
Medicine: Its activity against Plasmodium falciparum highlights its potential as an antimalarial agent.
Industry: It is used in the development of plant growth regulators and other agricultural chemicals.
Comparison with Similar Compounds
Brevicompanine A: Another diketopiperazine metabolite with similar plant growth regulatory properties.
Fructigenine B: A diketopiperazine alkaloid with comparable biological activities.
Allo-brevicompanine B: An analog with structural similarities and similar biological functions.
Uniqueness: Brevicompanine B is unique due to its specific activity against Plasmodium falciparum and its pronounced effect on plant circadian rhythms . Its lack of antifungal and antibacterial activity also sets it apart from other diketopiperazine metabolites .
Properties
IUPAC Name |
(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXPBJUEOMQIJN-HBCLNWRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Brevicompanine B?
A1: this compound, along with its analog allo-brevicompanine B, has demonstrated antiplasmodial activity. [, ] This suggests potential applications in the development of antimalarial therapies. Additionally, this compound analogs (specifically compounds 4 and 7 from the same family) exhibited inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells. [] This finding points towards potential anti-inflammatory properties.
Q2: What is known about the structure of this compound?
A2: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data of this compound, they highlight its classification as a diketopiperazine alkaloid. [] Diketopiperazines are a class of cyclic dipeptides known for their diverse biological activities. Further research into available databases or publications focusing specifically on this compound would be needed for detailed structural information.
Q3: Where has this compound been found in nature?
A3: this compound has been isolated from two distinct fungal sources:
- Deep ocean sediment-derived Penicillium sp.: This discovery highlights the potential of exploring marine environments for novel bioactive compounds. []
- The fungus Aspergillus janus: This finding suggests a broader distribution of this compound within the fungal kingdom. [, ]
Q4: Are there any synthetic routes to obtain this compound?
A4: Although the provided abstracts do not mention specific synthesis strategies for this compound, they do describe a novel Ir-catalyzed reverse prenylation reaction for 3-substituted indoles. [] This reaction was successfully employed in the total synthesis of (-)-brevicompanine B, showcasing a potential synthetic route to this compound and its analogs.
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